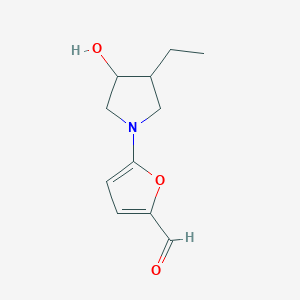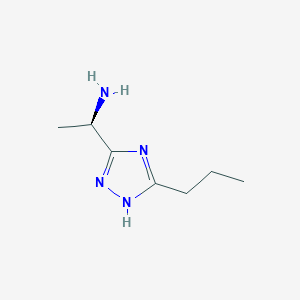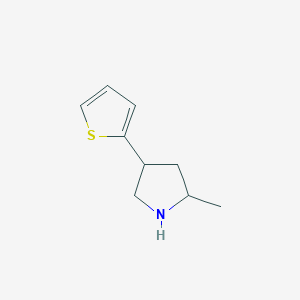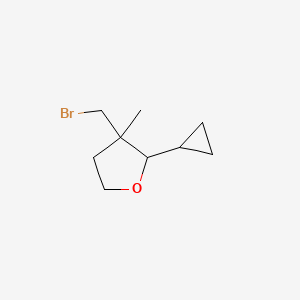
3-(2,5-dimethyl-1H-imidazol-4-yl)-3-(4-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2,5-dimethyl-1H-imidazol-4-yl)-3-(4-methoxyphenyl)propanoic acid” is a synthetic organic compound that features both an imidazole ring and a methoxyphenyl group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2,5-dimethyl-1H-imidazol-4-yl)-3-(4-methoxyphenyl)propanoic acid” typically involves multi-step organic synthesis. A common approach might include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be constructed through cyclization reactions.
Introduction of the Methoxyphenyl Group: This can be achieved via electrophilic aromatic substitution or coupling reactions.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the imidazole ring or the carboxyl group.
Substitution: Both the imidazole and methoxyphenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with imidazole rings are often explored for their enzyme inhibitory activities or as potential drug candidates.
Medicine
In medicine, derivatives of this compound might be investigated for their potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.
Industry
Industrially, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, or as an intermediate in the production of other fine chemicals.
Mécanisme D'action
The mechanism of action for compounds like “3-(2,5-dimethyl-1H-imidazol-4-yl)-3-(4-methoxyphenyl)propanoic acid” would depend on their specific biological targets. Typically, the imidazole ring might interact with enzyme active sites, while the methoxyphenyl group could enhance binding affinity or specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole: A simple aromatic heterocycle.
Methoxybenzoic Acid: A compound with a methoxyphenyl group and a carboxylic acid.
Uniqueness
The uniqueness of “3-(2,5-dimethyl-1H-imidazol-4-yl)-3-(4-methoxyphenyl)propanoic acid” lies in its combination of structural features, which could confer unique biological activities or chemical reactivity compared to its simpler analogs.
Propriétés
Formule moléculaire |
C15H18N2O3 |
|---|---|
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
3-(2,5-dimethyl-1H-imidazol-4-yl)-3-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H18N2O3/c1-9-15(17-10(2)16-9)13(8-14(18)19)11-4-6-12(20-3)7-5-11/h4-7,13H,8H2,1-3H3,(H,16,17)(H,18,19) |
Clé InChI |
FLXIRUSXLXVKLF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N1)C)C(CC(=O)O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13166701.png)







![2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene](/img/structure/B13166748.png)


![N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B13166765.png)


